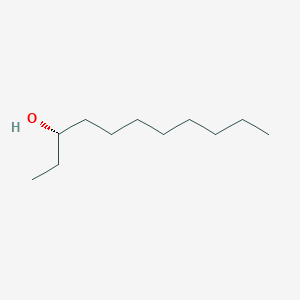
3-Undecanol, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Undecanol, (S)-, also known as (S)-3-Undecanol or (S)-Undecan-3-ol, is a secondary alcohol with the chemical formula C₁₁H₂₄O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is characterized by its linear carbon chain of eleven carbons with a hydroxyl group (-OH) attached to the third carbon atom, making it a secondary alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Undecanol, (S)-, can be synthesized through various methods. One common approach involves the reduction of undecanal, the corresponding aldehyde, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, 3-Undecanol, (S)-, can be produced through the hydrogenation of undecenoic acid or its esters. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or recrystallization to obtain the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
3-Undecanol, (S)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 3-undecanone, using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form undecane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form 3-undecyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane (CH₂Cl₂).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-Undecanone
Reduction: Undecane
Substitution: 3-Undecyl chloride
Wissenschaftliche Forschungsanwendungen
3-Undecanol, (S)-, has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies suggest it may influence cellular processes, such as membrane fluidity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential antimicrobial properties against bacteria and fungi.
Industry: It is used in the development of new materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of 3-Undecanol, (S)-, involves its interaction with cell membranes. As a secondary alcohol, it can alter the fluidity of cell membranes, impacting various cellular functions. It may also interact with cell signaling pathways, although the exact mechanisms remain under investigation . Additionally, its antifungal activity is thought to be mediated by its ability to disrupt the native membrane-associated function of integral proteins .
Vergleich Mit ähnlichen Verbindungen
3-Undecanol, (S)-, can be compared with other aliphatic alcohols such as:
Decanol (C₁₀H₂₂O): Similar in structure but with a shorter carbon chain.
Dodecanol (C₁₂H₂₆O): Has a longer carbon chain and is more effective as a fungistatic agent but does not exhibit fungicidal activity.
The uniqueness of 3-Undecanol, (S)-, lies in its specific chiral configuration and its potent antifungal properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H24O |
|---|---|
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
(3S)-undecan-3-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
HCARCYFXWDRVBZ-NSHDSACASA-N |
Isomerische SMILES |
CCCCCCCC[C@H](CC)O |
Kanonische SMILES |
CCCCCCCCC(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



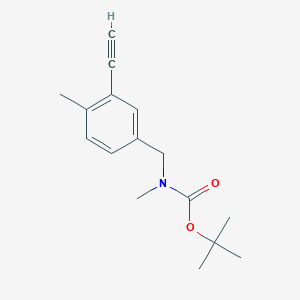

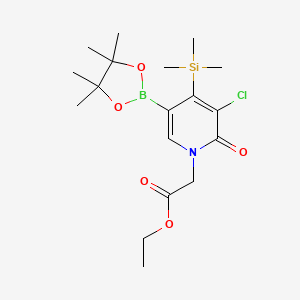
![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
![[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)
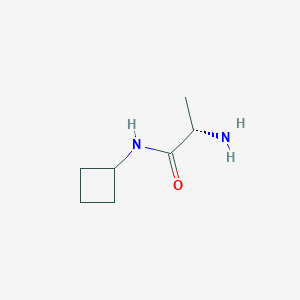

![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)

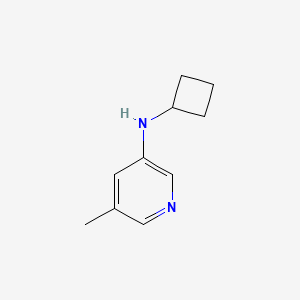
![[4-(3-Chloro-4-methylphenyl)phenyl]methanamine](/img/structure/B15091080.png)
![6-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B15091097.png)

